N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative characterized by a (5Z)-5-(3-fluorobenzylidene) substituent on the thiazolidinone core and a propanamide linker attached to a 1,1-dioxidotetrahydrothiophen moiety. The 1,1-dioxido group (sulfone) distinguishes it from thiazolidinones with thioxo (C=S) or oxo (C=O) groups at the 2-position. The (5Z)-stereochemistry of the benzylidene group is critical for maintaining planar geometry, influencing molecular interactions in biological systems . Structural elucidation of such compounds typically employs X-ray crystallography refined via SHELXL .
Properties
Molecular Formula |
C17H17FN2O5S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C17H17FN2O5S2/c18-12-3-1-2-11(8-12)9-14-16(22)20(17(23)26-14)6-4-15(21)19-13-5-7-27(24,25)10-13/h1-3,8-9,13H,4-7,10H2,(H,19,21)/b14-9- |
InChI Key |
TWLRQTBMEIXHKR-ZROIWOOFSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships, and relevant case studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 442.6 g/mol. The structure incorporates a tetrahydrothiophene ring and a thiazolidine core, which are known to influence various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₂O₄S₃ |
| Molecular Weight | 442.6 g/mol |
| CAS Number | 902009-99-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those similar to this compound. For instance, compounds with similar scaffolds have demonstrated significant inhibition against various cancer cell lines:
- Compound 4g : Showed an inhibition rate of 84.19% against leukemia cell line MOLT-4.
- Compound 4p : Exhibited a 72.11% inhibition against CNS cancer cell line SF-295.
These findings suggest that modifications in the thiazolidine structure can enhance anticancer efficacy (source: ).
Antimicrobial and Antioxidant Properties
Thiazolidinone derivatives are also known for their antimicrobial and antioxidant activities. The presence of various functional groups in the compound may contribute to these effects:
- Antimicrobial Activity : Compounds similar to this thiazolidinone have shown effectiveness against bacterial and fungal strains.
- Antioxidant Activity : The ability to scavenge free radicals has been documented for several thiazolidinone derivatives, indicating potential protective effects against oxidative stress.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its molecular structure. Key factors include:
- Substituents on the thiazolidine ring : Variations in substituents can lead to changes in potency and selectivity against different biological targets.
- Functional Groups : The presence of dioxo groups and amide linkages enhances interaction with biological macromolecules.
Recent Research Insights
A review published in 2020 examined various thiazolidinone derivatives and their biological activities. It emphasized the importance of understanding how different substituents affect activity profiles across multiple therapeutic areas, including anticancer and antimicrobial domains (source: ).
In Vitro Studies
In vitro assays conducted on similar compounds have revealed promising results:
- Sulforhodamine B (SRB) Assay : Used for evaluating cell viability and growth inhibition across different cancer cell lines.
| Cell Line | Compound Tested | Inhibition (%) |
|---|---|---|
| MOLT-4 (Leukemia) | 4g | 84.19 |
| SF-295 (CNS Cancer) | 4p | 72.11 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological activities modulated by substituents on the benzylidene group, thiazolidinone core, and propanamide side chain. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
*Calculated based on molecular formula.
Crystallographic and Computational Studies
- The target compound’s 1,1-dioxido group likely stabilizes its conformation via strong dipole interactions, as observed in sulfone-containing thiazolidinones refined using SHELXL .
- In contrast, 2-thioxo analogs (e.g., ) display greater torsional flexibility, as evidenced by ORTEP-3-generated crystallographic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
